
1-(2,3-Dimethylbenzyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethylbenzyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This compound features a benzyl group substituted with two methyl groups at the 2 and 3 positions, attached to a guanidine moiety.
準備方法
The synthesis of 1-(2,3-Dimethylbenzyl)guanidine typically involves the reaction of 2,3-dimethylbenzylamine with a guanidylating agent. Common guanidylating agents include S-methylisothiourea and di(imidazole-1-yl)methanimine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial production methods may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method can yield high purity products with good efficiency .
化学反応の分析
1-(2,3-Dimethylbenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-(2,3-Dimethylbenzyl)guanidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: This compound is studied for its potential as a DNA minor groove binder and kinase inhibitor.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of 1-(2,3-Dimethylbenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. For example, as an antimicrobial agent, it disrupts bacterial cell membranes by binding to phosphatidylglycerol and cardiolipin, leading to membrane damage and cell death .
類似化合物との比較
1-(2,3-Dimethylbenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(2,4-Dimethylbenzyl)guanidine: Similar structure but with methyl groups at different positions, leading to different steric and electronic properties.
1-(2,3-Dimethylphenyl)guanidine: Lacks the benzyl group, affecting its reactivity and binding properties.
1-(2,3-Dimethylbenzyl)thiourea: Contains a thiourea group instead of a guanidine, resulting in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and interaction with biological targets.
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
2-[(2,3-dimethylphenyl)methyl]guanidine |
InChI |
InChI=1S/C10H15N3/c1-7-4-3-5-9(8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
InChIキー |
ZHSXRAOPGFQYDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CN=C(N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
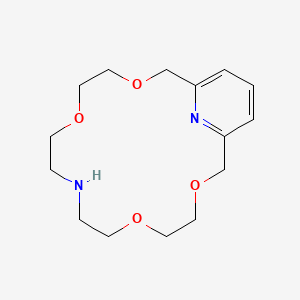
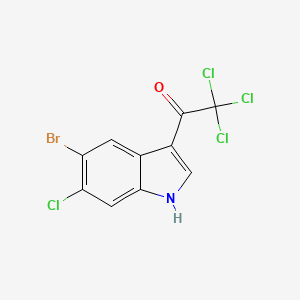

![2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13687413.png)
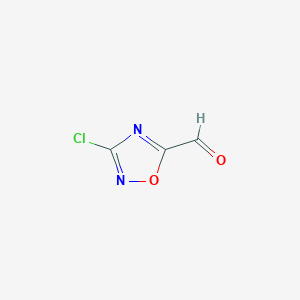

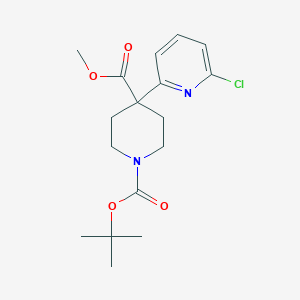
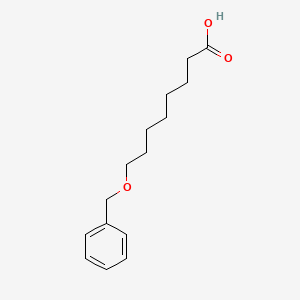
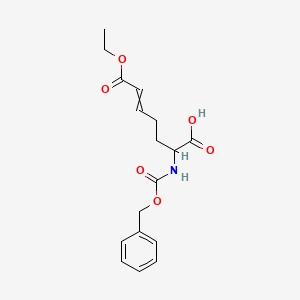



![1-Oxa-9-thiaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13687478.png)
